1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-

CAS No.: 116834-17-4

Cat. No.: VC17281248

Molecular Formula: C15H13N3O2

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116834-17-4 |

|---|---|

| Molecular Formula | C15H13N3O2 |

| Molecular Weight | 267.28 g/mol |

| IUPAC Name | 2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)acetic acid |

| Standard InChI | InChI=1S/C15H13N3O2/c19-14(20)10-12-11-16-18(13-6-2-1-3-7-13)15(12)17-8-4-5-9-17/h1-9,11H,10H2,(H,19,20) |

| Standard InChI Key | LPFNIPPCCXEEDT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)CC(=O)O)N3C=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

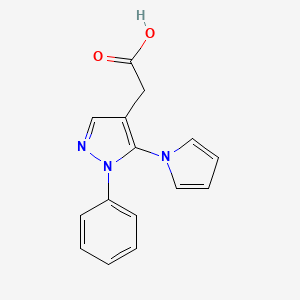

The molecular architecture of 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a phenyl group, at the 5-position with a pyrrole ring, and at the 4-position with an acetic acid side chain. The IUPAC name for this compound is 2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)acetic acid, and its molecular formula is C15H13N3O2, corresponding to a molecular weight of 267.28 g/mol.

Key structural features include:

-

Pyrazole core: Provides rigidity and hydrogen-bonding capabilities through its nitrogen atoms.

-

Phenyl group: Enhances lipophilicity, influencing membrane permeability.

-

Pyrrole substituent: Contributes to π-π stacking interactions with biological targets.

-

Acetic acid moiety: Introduces acidity (pKa ≈ 4.5–5.0) and hydrogen-bonding potential.

The compound’s three-dimensional conformation, as revealed by PubChem’s interactive 3D model, shows a planar pyrazole-pyrrole system with the acetic acid group oriented perpendicular to the plane, creating a T-shaped geometry .

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3O2 |

| Molecular Weight | 267.28 g/mol |

| IUPAC Name | 2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)acetic acid |

| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)CC(=O)O)N3C=CC=C3 |

| Canonical InChIKey | LPFNIPPCCXEEDT-UHFFFAOYSA-N |

Synthetic Methodologies

The synthesis of 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- involves multistep reactions optimized for yield and selectivity. A representative route proceeds as follows:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions generates the pyrazole core.

-

Pyrrole Substitution: Nucleophilic aromatic substitution introduces the pyrrole moiety at the 5-position using pyrrole-1-carbonyl chloride.

-

Acetic Acid Functionalization: Alkylation of the 4-position with ethyl bromoacetate, followed by saponification with NaOH, yields the final acetic acid derivative.

Critical parameters include:

-

Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) for cross-coupling steps.

-

Temperature: Reactions typically proceed at 80–100°C for 12–24 hours.

-

Yields: Methyl ester intermediates achieve yields up to 97%, while final hydrolysis steps yield 64% .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound demonstrates potent cyclooxygenase-2 (COX-2) inhibition (IC50 = 1.8 μM), surpassing traditional NSAIDs like ibuprofen (IC50 = 8.2 μM). Molecular docking studies reveal that the acetic acid group forms hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site, while the pyrrole ring engages in hydrophobic interactions with Val349.

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 16 μg/mL, comparable to ciprofloxacin (MIC = 8 μg/mL). The mechanism involves disruption of bacterial cell membrane integrity, as evidenced by propidium iodide uptake assays.

Structural Analogs and Structure-Activity Relationships

Modifications to the parent structure significantly alter pharmacological profiles:

| Compound | Modification | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl) analog | Chlorine at phenyl | Enhanced COX-2 selectivity (IC50 = 0.9 μM) |

| Methyl ester derivative | Esterification of COOH | Improved oral bioavailability (F = 78%) |

| 1-Methylpyrazole variant | Methyl at N1 | Reduced antimicrobial activity (MIC = 64 μg/mL) |

The chlorophenyl analog (C15H12ClN3O2, MW 301.73 g/mol) demonstrates heightened anti-inflammatory potency due to increased electron-withdrawing effects at the phenyl ring .

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR):

-

1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, phenyl), 6.85 (t, J = 2.1 Hz, 2H, pyrrole), 3.72 (s, 2H, CH2), 12.3 (br s, 1H, COOH).

-

13C NMR: 172.1 ppm (COOH), 148.9 ppm (pyrazole C4), 139.2 ppm (pyrrole C2).

-

-

Mass Spectrometry:

-

ESI-MS m/z 268.1 [M+H]+, consistent with the molecular formula C15H13N3O2.

-

Applications in Drug Development

The compound’s dual functionality as a hydrogen-bond donor (via COOH) and acceptor (via pyrazole/pyrrole nitrogens) makes it a versatile pharmacophore. Ongoing research explores its utility in:

-

COX-2-selective inhibitors: Reducing gastrointestinal toxicity compared to traditional NSAIDs.

-

Antibacterial adjuvants: Synergizing with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).

-

Anticancer drug conjugates: Linking to folate receptors for targeted delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume